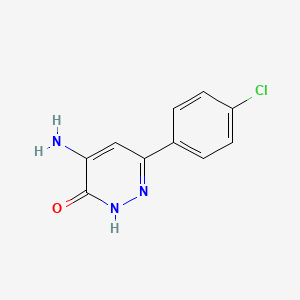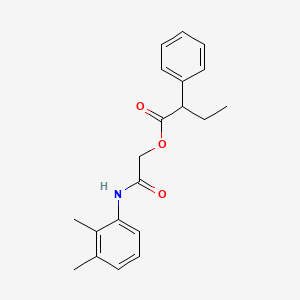![molecular formula C21H21N3O3S B2434381 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-méthylbenzo[d]thiazol-2-yl)pipérazin-1-yl)méthanone CAS No. 897475-36-4](/img/structure/B2434381.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-méthylbenzo[d]thiazol-2-yl)pipérazin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de PARP1
La poly(ADP-ribose) polymérase 1 (PARP1) est une enzyme impliquée dans les processus de réparation de l'ADN. Les chercheurs ont exploré les inhibiteurs de PARP1 comme médicaments anticancéreux potentiels. Dans une étude de Shao et al., le composé 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) a été identifié comme un inhibiteur principal de PARP1. Des modifications chimiques supplémentaires ont conduit à la découverte de (Z)-2-(4-hydroxybenzylidène)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide, qui a présenté une activité inhibitrice puissante contre PARP1 .
Inhibition de la kinase B-Raf
De nouveaux dérivés de 2,3-dihydrobenzo[b][1,4]dioxine contenant du 4,5-dihydro-1H-pyrazole ont été étudiés comme inhibiteurs de la kinase B-Raf. Ces composés sont prometteurs dans la recherche sur le cancer, en particulier pour cibler les voies de signalisation B-Raf .
Formation asymétrique intra-moléculaire de la liaison C–O aryl
Les chercheurs ont développé une stratégie d'arylation O intramoléculaire énantiosélective catalysée au palladium basée sur des (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)méthanols. Cette méthode permet la synthèse de composés chiraux importants, qui peuvent trouver des applications dans la découverte de médicaments et la science des matériaux .
Activité antimicrobienne
Bien que les études spécifiques sur les propriétés antimicrobiennes de ce composé soient limitées, ses caractéristiques structurelles suggèrent une bioactivité potentielle. Des recherches supplémentaires sont nécessaires pour explorer ses effets contre les bactéries, les champignons et les virus .
Mécanisme D'action
Target of Action
Related compounds have been found to interact with theWnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is associated with various diseases, including cancer .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s plausible that it may interact with its targets throughelectrophilic substitution , a common mechanism in organic chemistry where an electrophile selectively forms a covalent bond with a nucleophile.
Biochemical Pathways
The compound may potentially affect the Wnt/β-catenin signaling pathway . In this pathway, β-catenin, the primary mediator, aggregates within the cytoplasm before translocating to the nucleus following activation in adult tissues . The compound’s interaction with this pathway could lead to changes in gene expression and cellular behavior.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific studies. Given its potential interaction with the wnt/β-catenin signaling pathway , it may influence cell proliferation and differentiation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain reactions involved in the synthesis of related compounds are carried out at low temperatures . These factors could potentially affect the compound’s pharmacokinetics and pharmacodynamics.
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-5-4-8-18-19(14)22-21(28-18)24-11-9-23(10-12-24)20(25)17-13-26-15-6-2-3-7-16(15)27-17/h2-8,17H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKWXEDJKSFAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2434299.png)

![4-benzyl-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2434303.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2434304.png)
![5-((4-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2434305.png)
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2434306.png)


![6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one](/img/structure/B2434313.png)

![N-[(2,1,3-benzoxadiazol-5-yl)methyl]-2-chloroacetamide](/img/structure/B2434315.png)
![3,6-dichloro-N-[3-(cyclopentyloxy)-4-methoxyphenyl]pyridine-2-carboxamide](/img/structure/B2434316.png)


